molecular formula C9H8N2O B094556 5-Methoxyquinoxaline CAS No. 19506-17-3

5-Methoxyquinoxaline

Cat. No. B094556
CAS RN: 19506-17-3
M. Wt: 160.17 g/mol
InChI Key: ZPWMPGZCEXPDAS-UHFFFAOYSA-N
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Description

5-Methoxyquinoxaline is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is a derivative of quinoxaline, a class of compounds that have been studied for their diverse biological activities .


Synthesis Analysis

The synthesis of 5-Methoxyquinoxaline involves the reaction of 3-methoxybenzene-1,2-diamine with oxaldehyde in water at room temperature . Sodium hydrogensulfite is added slowly to this solution, and the mixture is stirred for 15 minutes . The insoluble solids are filtered out, and the filtrate is extracted with dichloromethane . The organic phases are combined, washed with brine, and dried over sodium sulfate . The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to yield 5-methoxyquinoxaline .


Molecular Structure Analysis

The molecular structure of 5-Methoxyquinoxaline consists of a quinoxaline core with a methoxy group attached at the 5-position . The quinoxaline core is a bicyclic compound made up of a benzene ring fused to a pyrazine ring .


Physical And Chemical Properties Analysis

5-Methoxyquinoxaline has a melting point of 72-73°C and a predicted boiling point of 283.3±20.0°C . Its density is predicted to be 1.195±0.06 g/cm3 . The pKa value is predicted to be 1.22±0.30 .

Scientific Research Applications

  • Serotonin Type-3 Receptor Antagonists : Compounds similar to 5-Methoxyquinoxaline, such as 3-methoxyquinoxalin-2-carboxamides, have been designed as 5-HT3 receptor antagonists and show promise in pharmacological evaluations. These compounds exhibit antagonism activities greater than standard 5-HT3 antagonists like ondansetron (Mahesh et al., 2012).

  • Antidepressant-like Effects : Studies have shown that certain 5-HT3 receptor antagonists derived from 5-Methoxyquinoxaline, like N-(benzo[d]thiazol-2-yl)-3-methoxyquinoxalin-2-carboxamide (6z), demonstrate significant antidepressant-like effects in both acute and chronic murine models of depression. These effects may be related to modulation of the hypothalamic-pituitary-adrenal axis and attenuation of brain oxidative damage (Gupta et al., 2014).

  • Anxiolytic Potential : Novel 5-HT3 receptor antagonists like QCM-13 (N-cyclohexyl-3-methoxyquinoxalin-2-carboxamide) have shown potential as anxiolytics in behavioral tests. These compounds demonstrate significant increases in behavioral parameters related to anxiety reduction (Gupta et al., 2015).

  • Tubulin-Polymerization Inhibitors : In cancer research, derivatives of 5-Methoxyquinoxaline, like 6-methoxy-1,2,3,4-tetrahydroquinoline, have been modified to produce compounds that inhibit tubulin polymerization and demonstrate significant in vitro cytotoxic activity. These compounds offer a novel approach to targeting the colchicine site in cancer cells (Wang et al., 2014).

  • Antiviral Effects : Though not directly related to 5-Methoxyquinoxaline, 5-methoxymethyl-2′-deoxyuridine (MMUdR) has shown antiviral activity against herpes simplex virus type 1. This suggests potential antiviral applications for methoxy-substituted compounds (Babiuk et al., 1975).

  • Psychedelic Applications : 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is structurally related, has been studied for its psychoactive and potential psychotherapeutic effects. Its use is associated with subjective improvement in depression and anxiety (Davis et al., 2019).

Future Directions

The future directions of research on 5-Methoxyquinoxaline could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the diverse biological activities of quinoxalines, 5-Methoxyquinoxaline could be studied for potential applications in medicinal chemistry .

properties

IUPAC Name

5-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-9(8)11-6-5-10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWMPGZCEXPDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531074
Record name 5-Methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyquinoxaline

CAS RN

19506-17-3
Record name 5-Methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Glyoxal sodium bisulphite hydrate (10.0 g) in water (80 ml) was warmed to 60° C. then a solution of 2,3-diaminoanisole (3.40 g) in ethanol (40 ml) was added. The stirred mixture was then heated to 80° C. for 1 h before addition of concentrated hydrochloric acid (6 drops). Heating was continued for 1 h. It was allowed to cool overnight, concentrated in vacuo and poured into aqueous potassium carbonate (40 ml). Ethyl acetate (3×100 ml) extracts were washed with water (100 ml) and saturated brine (50 ml) then dried over anhydrous magnesium sulphate, filtered and evaporated in vacuo to afford the title compound as a yellow solid (3.07 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
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3.4 g
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40 mL
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solvent
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0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To quinoxalin-5-ol (0.43 g) dissolved in DMF (6 ml) was added K2CO3 (2.5 eq.) and KI (0.2 eq.). To this mixture was then added dropwise iodomethane (1.2 eq.). The resulting mixture then heated to 50° C. overnight. The reaction mixture was subsequently partitioned between satd. NaHCO3 and EtOAc, the EtOAc layer backwashed with water and brine, dried over Na2SO4, and concentrated to dryness under vacuum. The crude material was then purified by SGC (MeOH:DCM) affording 5-methoxyquinoxaline. MS (ESI+) for m/z 160 [M+H]+.
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
IS Musatova, AS Elina, EA Trifonova… - Pharmaceutical …, 1979 - Springer
… -5-methoxyquinoxaline … 5-methoxyquinoxaline (XD by heating it with acetic anhydride; oxidation of (XI) with peracetic acid solution gave 2-acetoxymethyl-3-methyl-5methoxyquinoxaline …
Number of citations: 1 link.springer.com
EJ Moriconi, TE Brady, RE Misner - The Journal of Organic …, 1971 - ACS Publications
… (13) and separable mix-tures of 2-benzoyl-3-benzyl-(14) and 3-benzoyl-2-benzyl-5-methylquinoxaline (15) and 2-benzoyl-3-benzyl-(16) and 3-benzoyl-2-benzyl-5-methoxyquinoxaline (…
Number of citations: 11 pubs.acs.org
FE King, NG Clark, PMH Davis - Journal of the Chemical Society …, 1949 - pubs.rsc.org
By demethylation of their methy1 ethers with aluminium chloride, the six possible Bz-hydroxyand-dihydroxy-quinoxalines have been prepared, and from the 6-hydroxy-, 6-methoxy-, and …
Number of citations: 17 pubs.rsc.org
J Verbeek, W Berends… - Recueil des Travaux …, 1976 - Wiley Online Library
… By demethylation of 5-methoxyquinoxaline 5-Hydroxyquinoxaline was prepared by demethylation of 5methoxyquinoxaline” in 48% HBr, as described by Albert and Hampton”. The …
Number of citations: 8 onlinelibrary.wiley.com
H McNab - Journal of the Chemical Society, Perkin Transactions 1, 1982 - pubs.rsc.org
… The 13C nmr parameters of 5-chloroquinoxaline (3) and 5-methoxyquinoxaline (4) are shown in Tables 1 and 3; however these 20 MHz spectra could not be assigned completely on …
Number of citations: 22 pubs.rsc.org
H McNab - Citeseer
… The 13C nmr parameters of 5-chloroquinoxaline (3) and 5-methoxyquinoxaline (4) are shown in Tables 1 and 3; however these 20 MHz spectra could not be assigned completely on …
Number of citations: 2 citeseerx.ist.psu.edu
HB Gillespie, M Engelman, S Graff - Journal of the American …, 1956 - ACS Publications
… 7-Amino-5-methoxyquinoxaline (XI).—This compound was … 7-Amino-2,3-dimethyl-5-methoxyquinoxaline (XIII).— By … , 421 mg.of 7-amino-2,3-dimethyl-5methoxyquinoxaline was …
Number of citations: 6 pubs.acs.org
U Hollstein, GE Krisov - Organic Magnetic Resonance, 1980 - Wiley Online Library
Eleven 5‐substituted quinoxalines (NO 2 , NH 2 , COOH, OCH 3 , CH 3 , OH, F, Cl, Br, I, CN, the latter five not reported previously) have been synthesized by standard methods. Their 13 …
HB Gillespie, M Engelman, S Graff - Journal of the American …, 1954 - ACS Publications
… 2,3-diphenyl-7-nitro-5-methoxyquinoxaline (yellow needles from alcohol havingm.p. 207208). Although the meltingpoint of the quinoxaline derivative obtained in this Laboratory …
Number of citations: 35 pubs.acs.org
H Schroeder, C Grundmann - Journal of the American Chemical …, 1956 - ACS Publications
… 7-Amino-5-methoxyquinoxaline (XI).—This compound was … 7-Amino-2,3-dimethyl-5-methoxyquinoxaline (XIII).— By … , 421 mg.of 7-amino-2,3-dimethyl-5methoxyquinoxaline was …
Number of citations: 40 pubs.acs.org

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